molecular formula C19H17ClN4O2S B2404685 3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide CAS No. 354130-24-8

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Cat. No.: B2404685
CAS No.: 354130-24-8
M. Wt: 400.88
InChI Key: MTNPDKOYJHGWTK-UHFFFAOYSA-N
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Description

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide is a synthetic specialty chemical offered for research and development purposes. This molecule features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core, a common scaffold in medicinal chemistry, which is functionalized with both a chlorobenzamide and a carbamothioyl group. This unique structure suggests potential as a key intermediate in organic synthesis or for the development of novel pharmacologically active compounds. Research into analogous pyrazolone derivatives has explored a range of biological activities, including antimicrobial and antiviral properties, providing a foundation for further investigation . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3-chloro-N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-16(18(26)24(23(12)2)15-9-4-3-5-10-15)21-19(27)22-17(25)13-7-6-8-14(20)11-13/h3-11H,1-2H3,(H2,21,22,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNPDKOYJHGWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated to 50°C while stirring for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the pyrazole ring.

    Condensation Reactions: The carbamothioyl group can engage in condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed depend on the specific reactions. For example, nucleophilic substitution of the chloro group can yield various substituted benzamides, while oxidation of the pyrazole ring can lead to different oxidized derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The characterization of this compound has been performed using techniques such as single crystal X-ray diffraction (XRD), which provides insights into its molecular structure and intermolecular interactions .

Antitumor Activity

Research has indicated that compounds similar to 3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide exhibit significant antitumor properties. For instance, studies on benzamide derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Molecular Docking Studies

Molecular docking studies have been conducted to analyze the binding affinity of this compound with various biological targets. The results suggest that it may interact effectively with specific enzymes or receptors involved in disease processes, potentially leading to the development of novel therapeutics .

Quantum Chemical Studies

Quantum chemical calculations using density functional theory (DFT) have been employed to investigate the electronic properties and stability of the compound. These studies help predict how the compound behaves under different conditions and its reactivity profile .

Case Study 1: Structural Analysis

A comprehensive structural analysis through Hirshfeld surface analysis revealed significant intermolecular interactions stabilizing the supramolecular assembly of the compound. This study provided insights into how these interactions contribute to its potential biological activity .

Case Study 2: Anticancer Screening

In a recent study involving various benzamide derivatives, compounds structurally related to this compound were screened for their anticancer properties. Results showed that some derivatives exhibited moderate to high potency against specific cancer cell lines, indicating a potential pathway for drug development targeting RET kinase activity .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Similar structure with a different halogen substituent.

    2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Another halogen-substituted analog.

Uniqueness

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The combination of the pyrazole ring and benzamide group also provides a versatile scaffold for further chemical modifications.

Biological Activity

3-chloro-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Synthesis and Structural Characterization

The compound was synthesized by reacting 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The characterization of the compound was performed using single crystal X-ray diffraction (XRD) analysis, which confirmed its molecular structure and provided insights into the intermolecular interactions that stabilize its supramolecular assembly. Notably, hydrogen bonding and π-ring interactions were identified as key stabilizing forces in the molecular structure .

Antibacterial Activity

The compound was subjected to docking studies against Ampicillin-resistant CTX-M-15, revealing a strong binding interaction with a binding score of -5.26 kcal/mol. This indicates potential antibacterial properties, particularly against resistant strains of bacteria .

Antifungal Properties

In related studies on thiourea derivatives, compounds similar to 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) exhibited varying degrees of antifungal activity against pathogens such as Aspergillus niger and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 250 µg/mL to 1000 µg/mL, suggesting that modifications in the thiourea structure can enhance antifungal efficacy .

Cytotoxicity

The cytotoxic effects of similar pyrazole derivatives have been evaluated against various cancer cell lines. For instance, fluorinated pyridine derivatives exhibited significant cytotoxicity with IC50 values as low as 4.8 µg/mL against HepG2 liver cancer cells. While specific data on the cytotoxicity of the target compound is limited, its structural analogs suggest potential anticancer properties that warrant further investigation .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzyme Activity : The binding affinity to bacterial enzymes suggests that it may inhibit key metabolic pathways in bacteria.
  • Disruption of Cell Membrane Integrity : Similar compounds have shown to disrupt fungal cell membranes, leading to cell death.
  • Interference with DNA Replication : Some derivatives have been reported to interfere with DNA synthesis in cancer cells, highlighting their potential as chemotherapeutic agents .

Case Studies

A recent study investigated the docking and DFT (Density Functional Theory) analysis of the compound, revealing that its highest occupied molecular orbital (HOMO) is primarily located at heteroatoms while the lowest unoccupied molecular orbital (LUMO) is situated on the benzene ring. This distribution suggests favorable electronic properties for interaction with biological targets .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-...benzamide, and how can reaction conditions be optimized?

The compound is synthesized via a one-step reaction between 4-aminoantipyrine and benzoylisothiocyanate in equimolar ratios under reflux in ethanol or dichloromethane. Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency due to better solubility of intermediates .
  • Temperature : Controlled reflux (~40–60°C) minimizes side reactions like thiourea decomposition .
  • Purification : Crystallization from ethanol/water mixtures yields pure crystals suitable for XRD analysis .

Q. Table 1: Synthesis Conditions from Key Studies

SolventMolar RatioTemperature (°C)Yield (%)Reference
Ethanol1:16072
DCM1:14068

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Single-crystal XRD : Determines molecular geometry, bond lengths, and angles (e.g., C=O bond: 1.22 Å; C–S bond: 1.68 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 35% to crystal packing; π-π stacking accounts for 15%) .
  • FT-IR and NMR : Confirm functional groups (e.g., thiourea C=S stretch at 1250 cm⁻¹; pyrazole N–H at 3250 cm⁻¹) .

Q. How do non-covalent interactions stabilize the supramolecular assembly?

The crystal lattice is stabilized by:

  • N–H⋯O/S hydrogen bonds : Form R₂²(8) and R₂²(10) motifs between thiourea and benzamide groups .
  • C–H⋯π interactions : Between phenyl rings and adjacent pyrazole moieties (distance: 3.4–3.6 Å) .
  • Van der Waals forces : Contribute to layered packing, as shown by CrystalExplorer software .

Advanced Research Questions

Q. How can computational docking and DFT studies predict biological activity?

  • Molecular docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., COX-2). Optimize parameters: grid size = 20 ų, exhaustiveness = 20 .
  • DFT calculations : B3LYP/6-311++G(d,p) basis set evaluates electronic properties (e.g., HOMO-LUMO gap = 4.1 eV, indicating moderate reactivity) .
  • Contradiction resolution : If experimental IC₅₀ conflicts with docking scores, re-validate force fields or include solvation effects (e.g., PCM model) .

Q. Table 2: Computational Parameters

MethodSoftware/ToolKey OutputsReference
DockingAutoDock VinaBinding energy (kcal/mol)
DFTGaussian 09HOMO-LUMO, electrostatic potential
Hirshfeld analysisCrystalExplorerInteraction energy breakdown

Q. How to resolve contradictions between experimental and computational data?

  • Case example : If XRD shows planar amide groups but DFT predicts slight torsion, re-examine basis set accuracy (e.g., switch to def2-TZVP for better geometry optimization) .
  • Statistical validation : Use RMSD < 0.5 Å for structural alignment or R² > 0.9 for energy correlations .

Q. What strategies enhance supramolecular assembly stability for drug delivery applications?

  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to strengthen H-bond networks .
  • Solvent engineering : Use low-polarity solvents (e.g., chloroform) to promote π-π stacking .
  • Temperature gradients : Slow cooling (0.5°C/min) yields larger crystals with fewer defects .

Q. How to design experiments for analyzing biological activity mechanisms?

  • Enzyme inhibition assays : Use fluorescence quenching to measure binding to COX-2 (λ_ex = 280 nm, λ_em = 340 nm) .
  • Cellular uptake studies : Radiolabel the compound with ¹⁴C and track accumulation in HeLa cells via scintillation counting .
  • Controlled variables : Maintain pH 7.4 and 37°C to mimic physiological conditions .

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